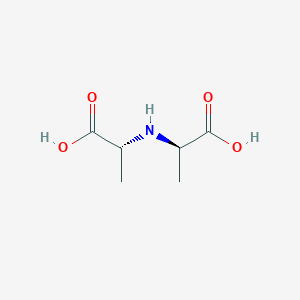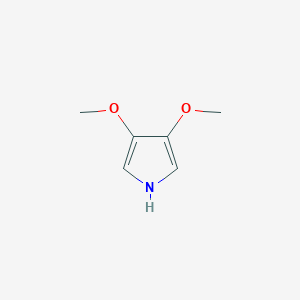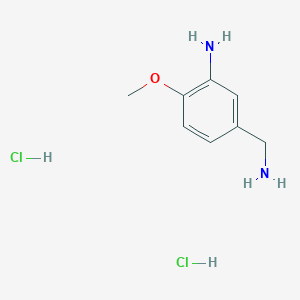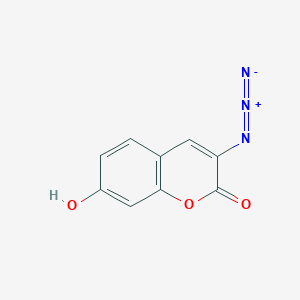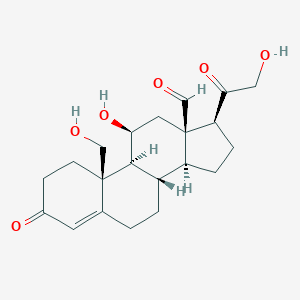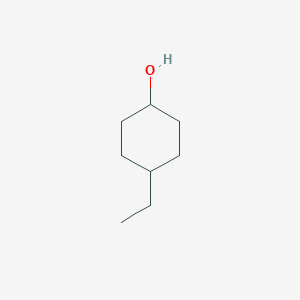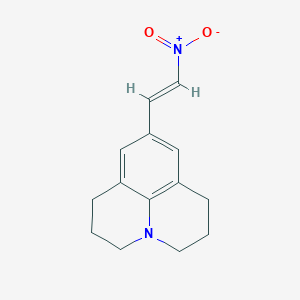
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, also known as TNMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TNMQ has been found to possess a wide range of biological activities that make it a promising candidate for drug development.
作用机制
The mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is not fully understood. However, it has been suggested that trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine exerts its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to inhibit the activity of several enzymes that are involved in the development of cancer and inflammation.
生化和生理效应
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
实验室实验的优点和局限性
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is also highly soluble in a variety of solvents, making it easy to work with in laboratory settings. However, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine. One area of interest is the development of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the potential toxicity of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine and its effects on human health.
合成方法
The synthesis of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is a complex process that involves several steps. The most common method for synthesizing trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine involves the reaction of 2-nitroethanol with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to form trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine.
科学研究应用
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
属性
CAS 编号 |
101077-26-3 |
|---|---|
产品名称 |
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine |
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+ |
InChI 键 |
FPOXYWGMGFOREI-VMPITWQZSA-N |
手性 SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-] |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
规范 SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



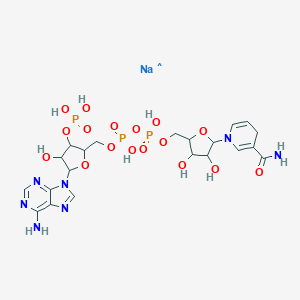
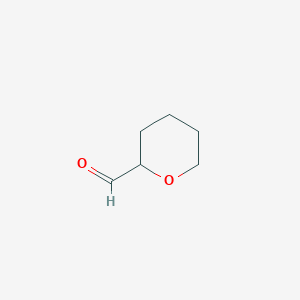
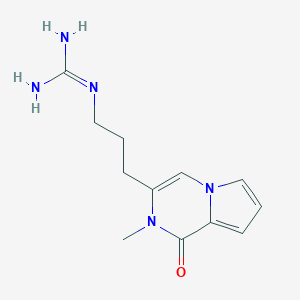

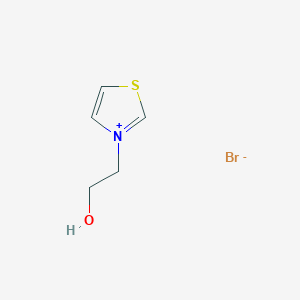
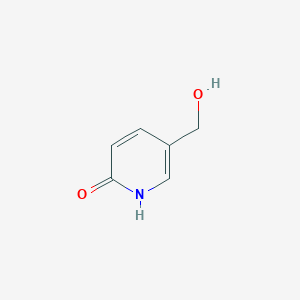
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
